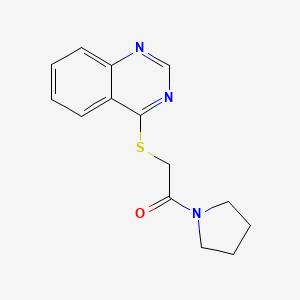

1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone

CAS No.: 393520-45-1

Cat. No.: VC5388899

Molecular Formula: C14H15N3OS

Molecular Weight: 273.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 393520-45-1 |

|---|---|

| Molecular Formula | C14H15N3OS |

| Molecular Weight | 273.35 |

| IUPAC Name | 1-pyrrolidin-1-yl-2-quinazolin-4-ylsulfanylethanone |

| Standard InChI | InChI=1S/C14H15N3OS/c18-13(17-7-3-4-8-17)9-19-14-11-5-1-2-6-12(11)15-10-16-14/h1-2,5-6,10H,3-4,7-9H2 |

| Standard InChI Key | UYPTUOMSJQFFOD-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C(=O)CSC2=NC=NC3=CC=CC=C32 |

Introduction

Chemistry and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

-

Quinazoline nucleus: A bicyclic aromatic system comprising fused benzene and pyrimidine rings, known for its role in modulating enzyme interactions (e.g., tyrosine kinases) .

-

Pyrrolidine ring: A five-membered saturated heterocycle with a secondary amine, enhancing solubility and influencing pharmacokinetic properties.

-

Thioether-ethanone linker: A sulfur-containing bridge that stabilizes the molecule’s conformation and may participate in hydrophobic interactions with biological targets.

This combination creates a hybrid scaffold capable of engaging multiple pharmacological pathways, a hallmark of modern drug design .

Synthesis Methods

Key Synthetic Pathways

The synthesis of 1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone typically involves sequential nucleophilic substitutions or condensation reactions. A generalized approach includes:

-

Quinazoline Thiol Preparation: Reacting 4-chloroquinazoline with thiourea or potassium ethylxanthate to yield quinazoline-4-thiol .

-

Alkylation with Pyrrolidine-Ethanone Derivatives: Coupling the thiol intermediate with α-halo ketones bearing pyrrolidine substituents under basic conditions (e.g., K₂CO₃ in DMF) .

Alternative routes may employ:

-

Aza-Wittig Reactions: For constructing the quinazoline core from iminophosphoranes and isocyanates, followed by thioether formation .

-

Microwave-Assisted Synthesis: Accelerating reaction times and improving yields for intermediates .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃):

-

¹³C NMR:

Infrared (IR) Spectroscopy

-

ν(C–N): 1400–1007 cm⁻¹ (pyrrolidine and quinazoline).

Mass Spectrometry (MS)

-

ESI-MS: [M + H]⁺ at m/z 274.1 (calculated 273.35).

Pharmacological Activities

Comparative Antitumor Activity

| Compound | Target Cell Line | IC₅₀ (μM) | Source |

|---|---|---|---|

| Tetrazoloquinazoline 5.2 | CCRF-CEM | 1.0 | |

| Gefitinib (Reference) | EGFR-mutated NSCLC | 0.02 |

Antimicrobial and Anti-Biofilm Properties

Quinazolin-4(3H)-one analogs (e.g., compounds 19 and 20) inhibited Pseudomonas aeruginosa biofilm formation at sub-MIC concentrations (IC₅₀ = 3.55–6.86 μM) . Key mechanisms include:

-

Quorum Sensing Interference: Blocking PqsR transcriptional regulators .

-

Virulence Factor Suppression: Reducing exopolysaccharide production and twitching motility .

Comparative Analysis with Analogous Compounds

Structural and Functional Differences

| Parameter | 1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone | Tetrazolo[1,5-c]quinazoline 5.2 | Pyrrolo[1,2-a]quinoxaline |

|---|---|---|---|

| Core Structure | Quinazoline-thioether | Tetrazoloquinazoline | Pyrroloquinoxaline |

| Molecular Weight | 273.35 g/mol | 342.41 g/mol | 285.32 g/mol |

| Key Activity | Potential kinase inhibition | Antileukemic | Sirt6 activation |

| Bioavailability | Moderate (logP ≈ 2.1) | Low (logP ≈ 1.8) | High (logP ≈ 3.0) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume